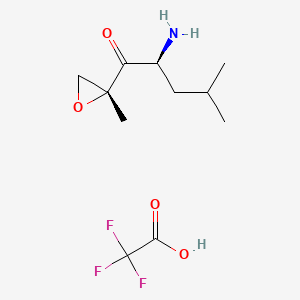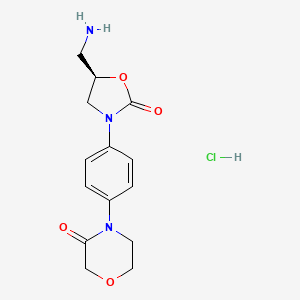
3-Hydroxy-12-oleanene-23,28-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound . It is a type of triterpenoid . The compound is usually found in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-12-oleanene-23,28-dioic acid is C30H46O5 . The compound has a molecular weight of 486.7 g/mol .Physical And Chemical Properties Analysis
3-Hydroxy-12-oleanene-23,28-dioic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Hypotensive Effects
The triterpene oleanolic acid, a bioactive compound closely related to 3-Hydroxy-12-oleanene-23,28-dioic acid, has been studied for its hypotensive effects, particularly in the context of cardiovascular prevention. Oleanolic acid exhibits diverse biological activities, including anti-inflammatory, hepaprotective, anti-diabetic, and anti-hypertensive properties. Most research has been conducted using animal models of hypertension, ex vivo studies, and in vitro tests, highlighting its potential as an adjunctive treatment for hypertension. The compound's hypotensive effects are attributed to its diuretic-natriuretic activity and nephroprotection, involving various signaling pathways that modulate vasodilation mediators (A. Sureda et al., 2020).
Pharmaceutical Applications of Oleanane Derivatives
Oleanolic acid, from which 3-Hydroxy-12-oleanene-23,28-dioic acid is derived, serves as a foundation for synthesizing numerous oleanane triterpenoids with significant biological activities, leading to potential pharmaceutical applications. Among these, 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid derivatives stand out for their interference with pathways involved in inflammation, oxidative stress, and cell proliferation. Some oleanane-type saponins, due to their antiproliferative activities or potential as vaccine adjuvants, have been patented. Despite the vast number of synthesized oleanane triterpenoids, further research and clinical trials are essential to harness their full therapeutic potential, especially in treating chronic kidney disease and pulmonary arterial hypertension (M. Masullo et al., 2017).
Bioactivity of Glycyrrhetinic Acid Derivatives
Glycyrrhetinic acids, also related to oleanane-type pentacyclic triterpenes, exhibit a wide range of biological properties, including cytotoxic effects towards various cancer cells. These compounds, particularly notable for their C-3(OH) and C30-CO2H groups, serve as crucial scaffolds for developing potent anticancer agents. The synthesis of semi-synthetic derivatives aims to enhance cytotoxic effects, indicating the significant medicinal chemistry potential of these compounds (H. Hussain et al., 2021).
Mécanisme D'action
Target of Action
3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound that has been shown to have significant anti-inflammatory effects . The primary targets of this compound are inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and High Mobility Group Box 1 (HMGB1) .
Mode of Action
The compound interacts with its targets by reducing their production and expression. For instance, it has been shown to significantly suppress lipopolysaccharide (LPS)-induced expression of TNF-α and IL-1β at the mRNA and protein levels in RAW264.7 cells . Additionally, it can reduce the secretion of HMGB1 .
Biochemical Pathways
The compound affects the NF-κB signaling pathway, which mediates the expression of pro-inflammatory cytokines . It efficiently decreases nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is a reduction in inflammation. By suppressing the production and expression of inflammatory mediators, it can help to alleviate inflammatory conditions .
Action Environment
The action of 3-Hydroxy-12-oleanene-23,28-dioic acid can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be affected by the presence of these solvents in the environment . .
Propriétés
IUPAC Name |
(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-QPHRCCSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

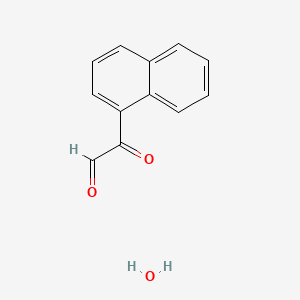

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
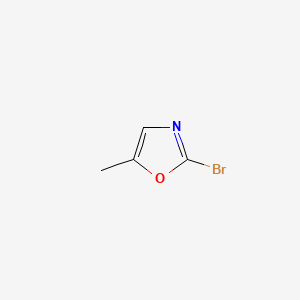
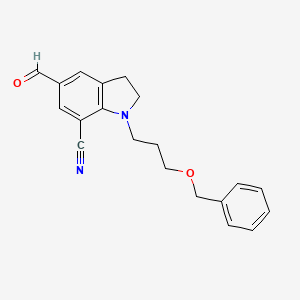
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)
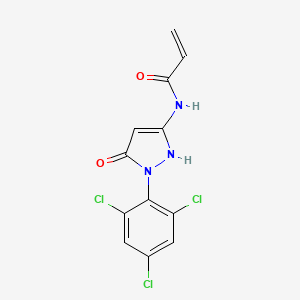
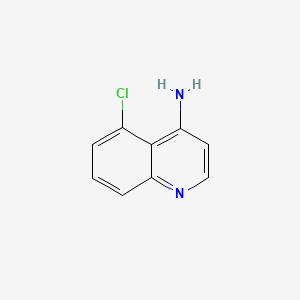

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
